![molecular formula C13H9BrFNO3 B1273202 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 886360-92-5](/img/structure/B1273202.png)
5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Overview
Description
5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position, a 3-fluorobenzyl group at the 1st position, and a 2-oxo group on the dihydropyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridine precursor, followed by the introduction of the 3-fluorobenzyl group through a nucleophilic substitution reaction. The final step often involves the oxidation of the dihydropyridine ring to introduce the 2-oxo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of pyridinecarboxylic acids can exhibit anticancer properties. The presence of bromine and fluorine atoms in this compound may enhance its biological activity by influencing its interaction with cellular targets. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Antimicrobial Properties
Compounds containing pyridine rings have been reported to possess antimicrobial properties. The incorporation of halogens such as bromine and fluorine can increase the lipophilicity and bioavailability of the molecule, potentially enhancing its efficacy against bacterial strains .
Pharmacology
5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid may also play a role in pharmacological studies aimed at understanding drug-receptor interactions. The compound's ability to modulate enzyme activity or act as a ligand for specific receptors could be explored further.
Enzyme Inhibition Studies
Research involving similar pyridine derivatives has demonstrated their capacity to inhibit enzymes linked to disease pathways. For instance, studies suggest that such compounds can inhibit cyclooxygenase enzymes, which are involved in inflammation and pain pathways . This could position this compound as a potential anti-inflammatory agent.
Proteomics Research Tool
The compound is utilized as a chemical probe in proteomics research. It can help elucidate protein interactions and functions through techniques such as affinity purification and mass spectrometry. By tagging proteins or influencing their conformation, it aids in the identification of protein complexes and signaling pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: Lacks the 3-fluorobenzyl group.
1-(3-Fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: Lacks the bromine atom.
5-Bromo-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of both the bromine atom and the 3-fluorobenzyl group in 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS Number: 886360-92-5) is a pyridinecarboxylic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C₁₃H₉BrFNO₃
- Molecular Weight: 326.13 g/mol
- Melting Point: 166–169 °C
Synthesis:
The synthesis of this compound typically involves multi-step organic reactions:
- Bromination of a suitable pyridine precursor.
- Nucleophilic substitution to introduce the 3-fluorobenzyl group.
- Oxidation of the dihydropyridine ring to form the 2-oxo group.
These synthetic routes can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency .
Biological Activity
This compound has been investigated for various biological activities:
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown significant inhibition of cell viability in liver cancer cell lines such as Hep3B and SkHep1, with IC₅₀ values indicating its potential as an anticancer agent. The compound's structure suggests it may interact with specific molecular targets involved in cancer progression .
The proposed mechanism of action involves the inhibition of certain enzymes or receptors, leading to modulation of cellular signaling pathways. This includes potential interactions with cholinesterases, which play a role in various cellular processes. The compound may also induce apoptosis in cancer cells, suggesting a dual mechanism involving both cytotoxicity and targeted action on cellular pathways .
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. This aspect is being explored further to determine its efficacy against various bacterial strains and its potential application in treating infections .
Case Study 1: Cytotoxicity Screening
A study screened various derivatives of pyridinecarboxylic acids against liver cancer cell lines. The results indicated that this compound showed superior cytotoxicity compared to other tested compounds, highlighting its potential as a lead compound for further development .
Case Study 2: Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between the compound and cholinesterase enzymes. These studies suggest that modifications in the compound's structure could enhance its binding affinity and selectivity towards specific targets, paving the way for more effective derivatives .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
5-Bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | Lacks the 3-fluorobenzyl group | Moderate cytotoxicity |
1-(3-Fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | Lacks the bromine atom | Lower anticancer activity |
5-Bromo-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | Contains chlorine instead of fluorine | Variable biological effects |
The unique combination of bromine and fluorine substituents in this compound contributes to its distinct biological activity compared to similar compounds.
Properties
IUPAC Name |
5-bromo-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO3/c14-9-5-11(13(18)19)12(17)16(7-9)6-8-2-1-3-10(15)4-8/h1-5,7H,6H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOFQFBEIXXAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=C(C2=O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137837 | |
Record name | 5-Bromo-1-[(3-fluorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701137837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886360-92-5 | |
Record name | 5-Bromo-1-[(3-fluorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886360-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-[(3-fluorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701137837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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